Home > Products > Screening Compounds P13654 > Abivertinib maleate
Abivertinib maleate - 1822357-78-7

Abivertinib maleate

Catalog Number: EVT-10991820
CAS Number: 1822357-78-7
Molecular Formula: C30H34FN7O8
Molecular Weight: 639.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Abivertinib Maleate is the maleate salt form of abivertinib, an orally available, irreversible, epidermal growth factor receptor (EGFR) mutant-selective inhibitor, with potential antineoplastic activity. Upon oral administration, abivertinib covalently binds to and inhibits the activity of mutant forms of EGFR, including the drug-resistant T790M EGFR mutant, which prevents signaling mediated by mutant forms of EGFR. This may both induce cell death and inhibit tumor growth in EGFR-mutated tumor cells. EGFR, a receptor tyrosine kinase that is mutated in a variety of cancers, plays a key role in tumor cell proliferation and tumor vascularization. As this agent is selective towards mutant forms of EGFR, its toxicity profile may be reduced when compared to non-selective EGFR inhibitors, which also inhibit wild-type EGFR.
Synthesis Analysis

The synthesis of Abivertinib maleate involves several intricate steps, typically characterized by nucleophilic substitution reactions and subsequent modifications to achieve the desired chemical structure.

  1. Initial Compounds: The synthesis begins with specific precursor compounds that undergo nucleophilic substitution under alkaline conditions.
  2. Intermediate Formation: These reactions yield intermediates that are further processed through hydrogenation and reduction to introduce functional groups such as amino functionalities.
  3. Final Steps: The final stages involve condensation reactions to form the amide linkages characteristic of Abivertinib maleate, followed by purification processes to isolate the active pharmaceutical ingredient .

Technical details include the use of palladium catalysis for hydrogenation and specific conditions for maintaining reaction selectivity and yield.

Molecular Structure Analysis

The molecular structure of Abivertinib maleate can be described by its chemical formula C30H34FN7O8C_{30}H_{34}FN_{7}O_{8}.

  • IUPAC Name: (2Z)-but-2-enedioic acid N-{3-[(2-{[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy]phenyl}prop-2-enamide dihydrate.
  • Molecular Weight: Approximately 639.641 g/mol.
  • Structural Features: The compound features a complex arrangement including a pyrrolopyrimidine core, fluorinated phenyl groups, and a piperazine moiety which contribute to its biological activity.

The structure can be represented using various notations such as SMILES and InChI, which facilitate computational modeling and analysis .

Chemical Reactions Analysis

Abivertinib maleate participates in several significant chemical reactions:

  1. Nucleophilic Substitution: Key reactions involve the substitution of halogen atoms with nucleophiles to form stable carbon-nitrogen bonds.
  2. Hydrogenation: The reduction of nitro groups to amino groups enhances the compound's reactivity and biological activity.
  3. Condensation Reactions: These reactions lead to the formation of amide bonds essential for the stability and efficacy of the final product.

These reactions are critical in optimizing the pharmacological properties of Abivertinib maleate, ensuring high potency against targeted kinases .

Mechanism of Action

Abivertinib maleate exerts its therapeutic effects primarily through the inhibition of tyrosine kinases involved in tumorigenesis:

  1. Targeting Mutant Receptors: By binding to mutant forms of human epidermal growth factor receptor and Bruton's tyrosine kinase, Abivertinib inhibits downstream signaling pathways that promote cell proliferation and survival.
  2. Cytokine Modulation: The drug also reduces the production and release of pro-inflammatory cytokines, which is particularly beneficial in conditions characterized by excessive inflammation such as COVID-19.

Clinical studies have demonstrated that doses around 300 mg twice daily yield significant clinical responses in patients with specific mutations associated with non-small cell lung cancer, indicating effective target engagement .

Physical and Chemical Properties Analysis

Abivertinib maleate exhibits several notable physical and chemical properties:

  • Solubility: Water solubility is approximately 0.0276 mg/mL, indicating limited solubility which may affect bioavailability.
  • LogP (Partition Coefficient): Values range from 4.33 to 4.82, suggesting moderate lipophilicity which is beneficial for membrane permeability.
  • pKa Values: The strongest acidic pKa is around 12.6, while the strongest basic pKa is approximately 7.25, reflecting its behavior in physiological conditions.

These properties are crucial for understanding its pharmacokinetics and optimizing formulation strategies for effective delivery .

Applications

Abivertinib maleate has significant applications in oncology:

  1. Cancer Treatment: It is primarily investigated for treating non-small cell lung cancer with specific genetic mutations (e.g., EGFR T790M) that confer resistance to first-line therapies.
  2. Immunomodulation: Its potential role in treating severe inflammatory conditions such as COVID-19 highlights its versatility beyond oncology.

Ongoing clinical trials continue to explore its efficacy across various malignancies and inflammatory diseases, establishing it as a promising candidate in targeted therapy .

Introduction to Abivertinib Maleate: Discovery and Development Trajectory

Historical Context of Third-Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors

The emergence of third-generation epidermal growth factor receptor tyrosine kinase inhibitors represents a pivotal therapeutic advance in addressing acquired resistance in epidermal growth factor receptor-mutated non-small cell lung cancer. First-generation inhibitors (gefitinib, erlotinib) and second-generation agents (afatinib) initially demonstrated efficacy against common epidermal growth factor receptor mutations (exon 19 deletions, L858R). However, approximately 60% of patients developed resistance via the epidermal growth factor receptor T790M "gatekeeper" mutation within 9–14 months of treatment initiation [1] [6]. This mutation sterically hinders drug binding while preserving adenosine triphosphate affinity, necessitating novel therapeutic strategies.

Osimertinib, the first approved third-generation inhibitor (2015), covalently binds the cysteine-797 residue in the epidermal growth factor receptor adenosine triphosphate-binding site, exhibiting potency against T790M while sparing wild-type epidermal growth factor receptor. Despite its clinical success, resistance mechanisms—particularly epidermal growth factor receptor C797S mutations—emerged, limiting long-term disease control in over 20% of patients [1] [9]. This therapeutic challenge stimulated the development of structurally distinct third-generation inhibitors with alternative kinase targeting profiles, culminating in agents like abivertinib. These compounds were designed through structure-based drug discovery approaches, leveraging crystallographic data of the epidermal growth factor receptor kinase domain to optimize binding interactions with mutant variants [9].

Table 1: Evolution of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors

GenerationRepresentative AgentsPrimary TargetsLimitations
FirstGefitinib, ErlotinibActivating mutations (ex19del, L858R)T790M-mediated resistance
SecondAfatinibActivating mutations + wild-type EGFRDose-limiting toxicity from wild-type inhibition
Third (Early)OsimertinibT790M + activating mutationsC797S-mediated resistance
Third (Novel)AbivertinibT790M + activating mutations + BTKBroader kinase inhibition profile

Rationale for Dual Epidermal Growth Factor Receptor/Bruton's Tyrosine Kinase Targeting in Oncological Therapeutics

Abivertinib's distinctive pharmacological profile stems from its dual inhibition of epidermal growth factor receptor and Bruton's tyrosine kinase, addressing interconnected oncogenic pathways. Bruton's tyrosine kinase, a cytoplasmic tyrosine kinase expressed in hematopoietic cells (except T lymphocytes and plasma cells), serves as a critical mediator in B-cell receptor signaling pathways. Its oncogenic role includes promoting B-cell survival, proliferation, and migration in hematological malignancies like chronic lymphocytic leukemia and mantle cell lymphoma [8] [10].

The dual targeting strategy provides multifaceted therapeutic advantages:

  • Overcoming Tumor Microenvironment-Mediated Resistance: Tumor-associated macrophages and neutrophils secrete cytokines and growth factors that activate epidermal growth factor receptor signaling, contributing to tyrosine kinase inhibitor resistance. Bruton's tyrosine kinase inhibition disrupts these microenvironmental interactions by modulating B-cell-mediated inflammatory responses [8].
  • Synergistic Pathway Inhibition: Bruton's tyrosine kinase regulates nuclear factor-kappa B signaling, which exhibits crosstalk with epidermal growth factor receptor downstream effectors. Concurrent blockade reduces compensatory pathway activation and enhances apoptosis induction in malignant cells [10].
  • Immunomodulatory Effects: Bruton's tyrosine kinase inhibition reduces production of pro-inflammatory cytokines (tumor necrosis factor-alpha, interleukin-6, interleukin-1β). This effect repurposes abivertinib for cytokine-driven conditions, including COVID-19-associated inflammation, while potentially augmenting antitumor immunity [2] [8].
  • Broadened Therapeutic Application: The dual mechanism enables clinical evaluation across solid tumors (epidermal growth factor receptor-driven non-small cell lung cancer) and hematologic malignancies (Bruton's tyrosine kinase-dependent lymphomas), positioning abivertinib as a versatile therapeutic agent [4] [8].

Developmental Milestones and Key Patents

Abivertinib (originally designated ACEA-100610) was discovered by Acea Therapeutics, with pivotal intellectual property protecting its chemical structure, synthesis methods, and therapeutic applications. The compound patent US20210369709A1 ("Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors for Use in the Treatment of Non-Small Cell Lung Cancer") specifically claims the maleate salt formulation and its utility against T790M-positive non-small cell lung cancer [5]. This patent emphasizes abivertinib's selective inhibition of triple mutant epidermal growth factor receptor variants (exon 19 deletion/T790M/C797S; L858R/T790M/C797S), addressing a critical resistance mechanism to osimertinib [5] [9].

Clinical development progressed through methodical phases:

  • Phase I (2015–2018): Dose-escalation studies in China and the United States established 300 mg twice daily as the recommended Phase II dose. Pharmacodynamic analysis confirmed Bruton's tyrosine kinase occupancy exceeding 90% at this dosage, supporting target engagement [6] [8].
  • Phase II (2018–2021): Expansion cohorts in T790M-positive non-small cell lung cancer (n=209) demonstrated a 50% objective response rate and median progression-free survival of 5.9 months. Subsequent osimertinib treatment after abivertinib progression yielded a median progression-free survival of 12 months, suggesting non-overlapping resistance mechanisms [4] [6].
  • Phase III (2019–Present): The "AVERT" trial (NCT03800940) in China directly compared abivertinib against chemotherapy in advanced T790M-positive non-small cell lung cancer patients. Co-primary endpoints included progression-free survival and overall survival, with results pending peer-reviewed publication [4].

Table 2: Key Clinical Development Milestones for Abivertinib Maleate

PhaseTimeframePatient PopulationKey Findings
Preclinical2012–2015In vitro/in vivo models >600 NSCLC patientsIrreversible binding to EGFR mutants; BTK inhibition at nanomolar IC50
Phase I2015–201828 T790M+ NSCLC patients300 mg BID established as RP2D; 50% ORR in assessable patients
Phase II2018–2021209 T790M+ NSCLC patientsMedian PFS 5.9 months (95% CI: 3.3–8.5); OS 17.9 months
Phase III (AVERT)2019–2025227 T790M+ NSCLC patients (China)Primary completion May 2025; priority review designation

Current Regulatory Status and Global Development Pathways

Abivertinib maleate exhibits regionally divergent development pathways reflecting strategic prioritization:

  • China: Received priority review and "Special Review Project" designation for T790M-positive non-small cell lung cancer in 2018 based on Phase II data. A rolling New Drug Application submission was initiated in 2021, with regulatory decision anticipated post-AVERT trial completion (estimated 2025) [4].
  • United States: The Food and Drug Administration granted Investigational New Drug clearance for a Phase II trial (NCT04440007) in osimertinib-resistant non-small cell lung cancer. Parallel investigation focused on COVID-19 applications through Phase II/III trials evaluating cytokine storm modulation (completed 2021), though no emergency use authorization was pursued [2] [7].
  • Global Hematology Development: Phase II trials for B-cell lymphoma (China, NCT04849351) and metastatic castration-resistant prostate cancer (United States, planned 2025) are evaluating Bruton's tyrosine kinase-dependent mechanisms [4] [8].

Notably, Spectrum Pharmaceuticals secured exclusive North American commercialization rights in 2021, accelerating non-small cell lung cancer and hematology development. Patent protection extends through 2036 for composition-of-matter claims, with supplementary protection certificate eligibility in major markets potentially extending exclusivity to 2040 [5] [9]. The compound remains investigational globally, with no marketing approvals granted as of 2025. Its development exemplifies a targeted therapeutic strategy addressing both oncogenic drivers and tumor microenvironment interactions through deliberate kinase inhibition profiling [8] [9].

Properties

CAS Number

1822357-78-7

Product Name

Abivertinib maleate

IUPAC Name

(Z)-but-2-enedioic acid;N-[3-[[2-[3-fluoro-4-(4-methylpiperazin-1-yl)anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]prop-2-enamide;dihydrate

Molecular Formula

C30H34FN7O8

Molecular Weight

639.6 g/mol

InChI

InChI=1S/C26H26FN7O2.C4H4O4.2H2O/c1-3-23(35)29-17-5-4-6-19(15-17)36-25-20-9-10-28-24(20)31-26(32-25)30-18-7-8-22(21(27)16-18)34-13-11-33(2)12-14-34;5-3(6)1-2-4(7)8;;/h3-10,15-16H,1,11-14H2,2H3,(H,29,35)(H2,28,30,31,32);1-2H,(H,5,6)(H,7,8);2*1H2/b;2-1-;;

InChI Key

QITOONQVTOGMOJ-IUJXYRIYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)F.C(=CC(=O)O)C(=O)O.O.O

Isomeric SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)F.C(=C\C(=O)O)\C(=O)O.O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.